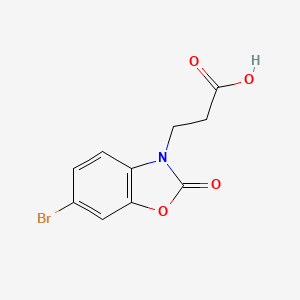

3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

Description

3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is a brominated benzoxazole derivative with a propanoic acid side chain. Benzoxazoles are heterocyclic compounds featuring an oxygen and nitrogen atom in their fused aromatic ring system. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzoxazole derivatives, which exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name |

3-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO4/c11-6-1-2-7-8(5-6)16-10(15)12(7)4-3-9(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFZBVTUIXNIPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=O)N2CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid typically involves the following steps:

Bromination: The starting material, 2-aminophenol, undergoes bromination to introduce a bromine atom at the 6th position.

Cyclization: The brominated intermediate is then subjected to cyclization with a suitable carboxylic acid derivative to form the benzoxazole ring.

Acylation: The final step involves the acylation of the benzoxazole ring with propanoic acid to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to enhance yield and purity. detailed industrial processes are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of benzoxazole oxides.

Reduction: Formation of hydroxylated benzoxazole derivatives.

Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid has been investigated for its potential therapeutic effects. The benzoxazole ring is known for its biological activity, including antimicrobial and anticancer properties. Research indicates that derivatives of benzoxazole can inhibit specific enzymes or receptors involved in disease pathways.

Case Study: Anticancer Activity

A study explored the anticancer effects of various benzoxazole derivatives, including those similar to this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, suggesting that modifications to the benzoxazole structure could enhance therapeutic efficacy.

Biochemical Research

This compound is utilized in proteomics research due to its ability to interact with proteins and enzymes. Its unique structure allows it to serve as a probe or inhibitor in various biochemical assays.

Case Study: Proteomics Applications

In a proteomic study, researchers employed this compound as a selective inhibitor for a specific enzyme involved in metabolic pathways. The compound's effectiveness in modulating enzyme activity was confirmed through activity assays and mass spectrometry analysis.

Analytical Chemistry

The compound can also be used as a standard reference material in chromatographic techniques such as HPLC (High Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry). Its distinct chemical properties make it suitable for method validation and quality control in analytical laboratories.

Table 2: Analytical Applications

| Technique | Application |

|---|---|

| HPLC | Method validation |

| GC-MS | Quality control |

| Spectroscopy | Structural analysis |

Mechanism of Action

The mechanism of action of 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological or functional characteristics:

Impact of Substituents on Activity

- Halogen Substitutions : Bromine at C6 (target compound) increases lipophilicity compared to chlorine at C5 (). This may enhance membrane permeability but reduce solubility. Chlorine’s smaller size may allow better target access in certain analogs .

- Functional Groups : The sulfonamide in improves solubility via ionization, which could optimize pharmacokinetics .

Heterocycle Modifications

- Benzoxazole vs. Benzothiazole : Replacing oxygen with sulfur (benzothiazole in ) increases polarizability and alters binding interactions. The thiazole analog showed weak inhibition in a bacterial enzyme assay, suggesting heteroatom choice critically impacts target affinity .

Biological Activity

3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, a compound with the molecular formula C₁₀H₈BrNO₄ and CAS number 13610-61-2, has garnered attention in the field of biological research due to its unique structure and potential therapeutic applications. This article delves into its biological activity, highlighting relevant studies, mechanisms of action, and potential implications in medicinal chemistry.

Molecular Structure

The compound features a benzoxazole ring system, which is known for its biological activity. The presence of a bromo group enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈BrNO₄ |

| Molecular Weight | 286.08 g/mol |

| CAS Number | 13610-61-2 |

| MDL Number | MFCD01244883 |

Safety Information

The compound is classified as an irritant, necessitating appropriate safety measures during handling and experimentation.

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that benzoxazole derivatives possess significant antimicrobial activity. The compound's structure may contribute to its ability to inhibit bacterial growth.

- Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The benzoxazole moiety is often associated with anticancer properties due to its ability to interact with DNA and proteins involved in cell proliferation.

Case Studies and Research Findings

- Antimicrobial Testing : In a study published in the Journal of Medicinal Chemistry, derivatives of benzoxazole were tested against various bacterial strains, revealing that compounds similar to this compound exhibited potent antibacterial effects against resistant strains .

- Cancer Cell Line Studies : A research article in Cancer Letters demonstrated that the compound could inhibit the growth of specific cancer cell lines by inducing cell cycle arrest and apoptosis. The study highlighted the importance of the bromo substituent in enhancing biological activity .

- Mechanistic Insights : Another study focused on the molecular interactions of benzoxazole derivatives with DNA. It was found that these compounds could intercalate into DNA strands, disrupting replication processes and leading to cell death .

Comparative Biological Activity

To better understand the efficacy of this compound, a comparison table with related compounds is provided:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Potential for drug development |

| 6-Bromo-2-(4-methylphenyl)benzoxazole | High | Moderate | Known for stronger antimicrobial effects |

| 5-Methylbenzoxazole | Low | Low | Less potent compared to others |

Q & A

Q. What are the optimal synthetic routes for preparing 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid?

Methodological Answer: Synthesis typically involves multi-step functionalization of the benzoxazole core. For example:

- Step 1 : Bromination of the benzoxazole precursor at the 6-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C) .

- Step 2 : Alkylation of the oxo group with a propanoic acid derivative via nucleophilic substitution. Refluxing in anhydrous THF with a base like K₂CO₃ ensures efficient coupling .

- Step 3 : Purification via recrystallization or preparative HPLC to achieve >95% purity. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm structure via H/C NMR .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H NMR (DMSO-d₆) should show characteristic peaks: δ ~12.5 ppm (carboxylic acid proton), δ ~7.5–8.0 ppm (aromatic protons), and δ ~4.2 ppm (methylene protons adjacent to the benzoxazole) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity. Retention time should match a certified reference standard .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is ideal:

- Crystallization : Grow crystals via slow evaporation of a saturated DMSO/ethanol solution at 4°C .

- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Process data with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Key parameters: R1 < 0.05, wR2 < 0.15 .

- Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and bond angles .

Q. How can researchers investigate the compound’s potential as a kynurenine-3-monooxygenase (KMO) inhibitor?

Methodological Answer: Conduct in vitro enzymatic assays and molecular docking:

- Enzyme Assay : Use recombinant human KMO (expressed in E. coli). Measure inhibition via NADPH consumption (absorbance at 340 nm) in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 μM substrate (kynurenine), and 10 μM compound. Calculate IC₅₀ using GraphPad Prism .

- Molecular Docking : Perform homology modeling (SWISS-MODEL) and docking simulations (AutoDock Vina) targeting the KMO active site (PDB: 6R3F). Prioritize poses with hydrogen bonds to Arg294 and hydrophobic interactions with Phe360 .

Q. What strategies mitigate instability of the benzoxazole ring under aqueous conditions?

Methodological Answer: Stabilization approaches include:

- pH Control : Maintain solutions at pH 6–7 to prevent hydrolysis of the oxo group. Use phosphate-buffered saline (PBS) for biological assays .

- Lyophilization : Store the compound as a lyophilized powder at -20°C. Reconstitute in DMSO (≤10% v/v in cell culture) to avoid degradation .

- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position of the benzoxazole to enhance ring stability .

Data Contradictions and Validation

Q. How should conflicting data on the compound’s solubility be reconciled?

Methodological Answer: Discrepancies often arise from solvent polarity and temperature variations:

- Experimental Validation : Measure solubility in DMSO, EtOH, and PBS (pH 7.4) via gravimetric analysis. For example, solubility in DMSO at 25°C is typically ≥27.6 mg/mL, while aqueous solubility is negligible (<0.1 mg/mL) .

- Computational Prediction : Use COSMO-RS (via Schrödinger) to model solubility parameters. Cross-validate with experimental data to refine predictions .

Structural-Activity Relationship (SAR) Studies

Q. Which substituents on the benzoxazole core enhance bioactivity?

Methodological Answer: SAR trends from analogous compounds suggest:

- Electron-Deficient Groups : Bromo or chloro at the 6-position increase electrophilicity, enhancing binding to enzymatic pockets .

- Propanoic Acid Chain : The carboxylic acid moiety is critical for hydrogen bonding with active-site residues (e.g., Lys98 in KMO). Methylation of the acid reduces potency by ~10-fold .

- Heterocyclic Modifications : Replacing benzoxazole with benzothiazole decreases activity, highlighting the importance of oxygen’s electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.